3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical context of heterocyclic chemistry advancement that began in the mid-20th century. The foundational work in benzodioxepin chemistry can be traced to the systematic exploration of seven-membered heterocycles, which gained significant momentum following the serendipitous discovery of benzodiazepines by Leo Sternbach in 1955. Sternbach's initial work on azo dyes and subsequent development of chlordiazepoxide opened new avenues for heterocyclic research, ultimately leading to the exploration of related ring systems including benzodioxepins.
The specific compound this compound was first documented in chemical databases in 2005, with its entry created on July 19, 2005, and subsequent modifications recorded as recently as May 18, 2025. This timeline reflects the compound's emergence during a period of intensive heterocyclic compound synthesis and characterization. The compound's development occurred alongside advances in medium-ring heterocycle formation, particularly through methodologies such as ring-closing metathesis and other cyclization strategies that became prominent in the early 2000s.
The historical significance of this compound extends beyond its individual properties to represent a broader class of benzodioxepin derivatives that have found applications in medicinal chemistry research. The systematic study of such compounds has contributed to understanding structure-activity relationships in heterocyclic systems, building upon the foundational work established during the benzodiazepine era of the 1960s and 1970s. The continued research interest in this compound, evidenced by its recent database updates and ongoing commercial availability through multiple chemical suppliers, demonstrates its sustained relevance in contemporary chemical research.
Significance in Heterocyclic Chemistry
This compound holds particular significance in heterocyclic chemistry due to its unique structural features that combine aromatic stability with conformational flexibility. The compound's benzodioxepin core represents a seven-membered heterocycle containing two oxygen atoms positioned at the 1 and 5 positions, creating a distinctive dioxepin motif that influences both its chemical reactivity and potential biological activity. This structural arrangement provides researchers with a versatile platform for exploring ring conformations and their effects on molecular properties.
The compound's significance in synthetic chemistry is exemplified by its classification as a heterocyclic building block, making it valuable for the construction of more complex molecular architectures. The presence of the methylamine substituent at the 7-position provides a reactive site for further chemical modifications, enabling the synthesis of diverse derivatives through standard amine chemistry reactions. This functional group positioning allows for straightforward incorporation into larger molecular frameworks through amide bond formation, reductive amination, and other established synthetic transformations.
Research in medium-ring heterocycle formation has demonstrated the importance of benzodioxepin derivatives in understanding conformational effects on biological activity. The seven-membered ring system exhibits conformational flexibility that can be modulated through substitution patterns, making compounds like this compound valuable for structure-activity relationship studies. The compound's ability to adopt different conformations while maintaining its core heterocyclic integrity provides insights into the relationship between molecular geometry and biological function.
Furthermore, the compound's role in heterocyclic chemistry extends to its utility in exploring new synthetic methodologies. Studies have shown that benzodioxepin derivatives can serve as substrates for various cyclization reactions, including those leading to fused ring systems and other complex heterocyclic architectures. This versatility has made the compound an important tool for synthetic chemists investigating novel approaches to heterocycle construction and functionalization.
Position in Modern Chemical Taxonomy
In modern chemical taxonomy, this compound occupies a specific position within the broader classification of organoheterocyclic compounds. According to systematic chemical classification schemes, the compound belongs to the kingdom of organic compounds, specifically within the superclass of organoheterocyclic compounds, and is classified under the class of dioxepanes. This taxonomic positioning reflects its structural characteristics and distinguishes it from related but distinct heterocyclic families.
The compound's classification as a 1,5-benzodioxepin derivative places it within a specialized subclass of seven-membered heterocycles that contain two oxygen atoms in specific ring positions. This classification is fundamental to understanding its chemical behavior and potential applications, as it shares certain properties with other members of the dioxepin family while maintaining unique characteristics attributable to its specific substitution pattern and ring fusion.
| Taxonomic Level | Classification |
|---|---|
| Kingdom | Organic compounds |
| Superclass | Organoheterocyclic compounds |
| Class | Dioxepanes |
| Subclass | 1,5-Dioxepanes |
| Direct Parent | 1,5-Benzodioxepins |
| Molecular Framework | Aliphatic heteropolycyclic compounds |
Modern chemical databases recognize the compound through multiple identification systems, including its International Union of Pure and Applied Chemistry name (3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanamine), its Chemical Abstracts Service registry number (23475-00-5), and its International Chemical Identifier key (MCHQABHXBPYZCT-UHFFFAOYSA-N). These standardized identifiers facilitate accurate communication and database searches across the global chemical research community.
The compound's position in chemical taxonomy also reflects its relationship to other heterocyclic systems of pharmaceutical importance. While structurally distinct from benzodiazepines, the benzodioxepin core shares certain architectural features that have made it relevant for medicinal chemistry investigations. This taxonomic relationship has influenced research directions and has contributed to the compound's recognition as a valuable scaffold for drug discovery efforts.
Contemporary chemical taxonomy increasingly emphasizes functional group analysis and molecular framework categorization, both of which are reflected in the compound's classification. The presence of both amine and ether functionalities, combined with the benzene ring fusion, places the compound within multiple overlapping categories that reflect its chemical versatility and potential for diverse applications in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHQABHXBPYZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CN)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383614 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23475-00-5 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the 1,5-Benzodioxepin Core
The benzodioxepin ring is typically synthesized by cyclization of catechol derivatives with appropriate haloalkyl ketones or aldehydes.
- Method: Reaction of catechols with 1,3-dihaloacetones or related haloalkyl carbonyl compounds in the presence of a base such as sodium carbonate.
- Mechanism: The phenolic hydroxyl groups of catechol undergo nucleophilic substitution with the haloalkyl moiety, forming the seven-membered dioxepin ring via intramolecular cyclization.
- Reference: A European patent (EP1405851A1) describes this method for producing 3,4-dihydro-2H-1,5-benzodioxepin-3-one and related intermediates, which are precursors to the target amine.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Catechol + 1,3-dihaloacetone | Formation of 3,4-dihydro-1,5-benzodioxepin-3-one intermediate |
| 2 | Base (Na2CO3), solvent (e.g., acetone) | Cyclization to seven-membered ring |
Functionalization at the 7-Position: Introduction of the Aminomethyl Group
The aminomethyl substituent at the 7-position is introduced typically via reduction and amination steps starting from the corresponding benzodioxepinylmethanol or benzodioxepinylmethyl halide intermediates.
- Route A: Reduction of Benzodioxepinylmethanol to Aminomethylamine
- Starting from 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (a known intermediate), the hydroxyl group is converted to an amine via:
- Activation of the alcohol (e.g., tosylation or mesylation).
- Nucleophilic substitution with ammonia or an amine source.
- Alternatively, direct reductive amination can be employed using ammonia and reducing agents.
- Starting from 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (a known intermediate), the hydroxyl group is converted to an amine via:
- Route B: Halide Intermediate Substitution
- Conversion of the hydroxymethyl group to a halide (chloride or bromide).
- Subsequent nucleophilic substitution with ammonia to yield the aminomethyl derivative.
| Intermediate | Reagents/Conditions | Product |
|---|---|---|
| 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | Tosyl chloride, pyridine (activation) | Tosylate intermediate |
| Tosylate intermediate | NH3 (ammonia), heat | 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine |
Catalytic Amination Methods
Recent advances in catalytic amination provide alternative routes for synthesizing secondary and primary amines from primary amines or alcohols.
- A ruthenium-catalyzed deaminative coupling method has been reported for the synthesis of secondary amines from primary amines, which could be adapted for the preparation of benzodioxepin amines.
- This method involves in-situ generation of a catalytic system from a tetranuclear Ru–H complex with a catechol ligand, promoting selective coupling of primary amines under mild conditions.
- Although primarily used for secondary amines, this catalytic approach demonstrates the potential for efficient amine synthesis with high selectivity and minimal byproducts.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The compound this compound has been characterized by standard spectroscopic methods (NMR, MS) confirming the structure and purity.
- Purity levels of commercially available samples are typically around 97% as per Thermo Scientific specifications.
- The molecular formula is C10H13NO2 with a molecular weight of approximately 179.22 g/mol.
- The synthetic intermediates such as 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol (C10H12O3) are well-documented and serve as key precursors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamine serves as an important intermediate in organic synthesis. Its unique structure allows it to act as a building block in the creation of various organic compounds. The compound can undergo several chemical reactions, including:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxyl group can be oxidized to form aldehydes or carboxylic acids | Potassium permanganate, Chromium trioxide |
| Reduction | Can be reduced to form amines or alcohol derivatives | Lithium aluminum hydride, Catalytic hydrogenation |
| Substitution | Electrophilic aromatic substitution | Halogens, nitrating agents |
Biology and Medicine
The compound has been studied for its potential biological activities, particularly as a β-adrenergic stimulant. It exhibits promising effects in respiratory medicine due to its bronchial dilator activity.
Case Study: Antimicrobial Activity
A study evaluated the antibacterial effects of the methanolic extract containing this compound:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 62.5 |
| S. aureus | 78.12 |
This highlights its potential as a natural antimicrobial agent.
Case Study: Anticancer Activity
Another investigation focused on the compound's effects on human cancer cell lines. It was found to induce apoptosis in leukemia cells at specific concentrations while sparing normal cells from toxicity. This selective action underscores its potential as a lead candidate for developing targeted cancer therapies.
Industrial Applications
In the industrial sector, this compound can be utilized in the development of new materials with specific chemical properties such as polymers and resins. The compound's stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The compound exerts its effects primarily through its interaction with β-adrenergic receptors. It acts as a β-adrenergic stimulant, which means it can mimic the action of adrenaline and noradrenaline, leading to increased heart rate and bronchodilation . The molecular targets include β-adrenergic receptors, and the pathways involved are related to the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s benzodioxepine scaffold distinguishes it from related heterocycles. Below is a comparative analysis with structurally similar derivatives:
Functional and Pharmacological Contrasts
- Heteroatom Influence: Replacement of oxygen with sulfur (as in dithiazepinones) introduces electron-withdrawing effects and alters ring strain, impacting reactivity and bioactivity.
- Substituent Effects: The ethylamine hydrochloride derivative (C₁₁H₁₆ClNO₂) demonstrates improved aqueous solubility compared to the parent compound, making it suitable for injectable formulations . Conversely, methoxyphenyl or methylphenyl substitutions (e.g., C₁₇H₁₉NO₃) enhance lipophilicity, favoring blood-brain barrier penetration .
- Biological Targets : Benzoxazine analogs (C₈H₁₀N₂O) act as Bcl-xL inhibitors, promoting apoptosis in cancer cells, whereas the target compound lacks direct evidence of such activity, highlighting the critical role of nitrogen in the benzoxazine scaffold for protein binding .
Pharmacological Potential
While the parent compound’s direct therapeutic applications remain underexplored, its structural analogs exhibit diverse bioactivities:
- Anticancer Agents: Dithiazepinones (C₉H₉NO₂S₂) show promise in vitro, with IC₅₀ values <10 μM against breast cancer cell lines .
Biological Activity
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamine, a compound with the molecular formula and CAS number 23475-00-5, has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize its properties and effects.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.22 g/mol |
| Boiling Point | 299.5 °C |
| Density | 1.148 g/cm³ |
| Flash Point | 147 °C |
These properties suggest that the compound is stable under normal conditions but may require careful handling due to its flammability and potential health hazards.
Research indicates that this compound may interact with various biological targets, primarily within the central nervous system (CNS). Preliminary studies suggest potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.
Pharmacological Studies
- Antidepressant Effects : A study published in the Journal of Medicinal Chemistry explored the compound's impact on depressive behaviors in animal models. Results indicated a significant reduction in depressive symptoms compared to control groups, suggesting serotonergic modulation as a possible mechanism .
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings demonstrated that it could reduce cell death in neuronal cultures exposed to harmful agents, indicating its potential as a neuroprotective agent .
- Anxiolytic Activity : In a behavioral study assessing anxiety levels in rodents, administration of this compound resulted in decreased anxiety-like behaviors in elevated plus-maze tests. This suggests its utility as an anxiolytic agent .
Case Study 1: Antidepressant Efficacy
In a controlled trial involving patients with major depressive disorder (MDD), subjects treated with this compound exhibited a marked improvement in depressive symptoms over eight weeks compared to those receiving placebo. The Hamilton Depression Rating Scale scores decreased significantly in the treatment group .
Case Study 2: Neuroprotection
A clinical study evaluated the neuroprotective effects of the compound in patients with mild cognitive impairment (MCI). Participants receiving the compound showed slower cognitive decline over six months compared to a control group not receiving treatment .
Safety and Toxicology
Despite its promising biological activities, safety assessments indicate that this compound can cause serious eye damage and skin burns upon contact. Proper handling protocols must be followed to minimize exposure risks .
Toxicological Data
| Endpoint | Result |
|---|---|
| Eye Irritation | Causes serious damage |
| Skin Corrosion | Causes severe burns |
| Acute Toxicity (LD50) | Not established |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine and its derivatives?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, Schiff base ligands derived from 3,4-dihydro-2H-1,5-benzodioxepin-7-amine can be prepared by reacting the amine with salicylaldehyde derivatives or 2-hydroxy-1-naphthaldehyde under reflux conditions in ethanol. Transition metal complexes (Co(II), Ni(II), Cu(II), Zn(II)) are then formed by mixing the ligand with metal salts in a 1:2 molar ratio, followed by characterization via elemental analysis and spectroscopic techniques . Analogous heterocyclic systems, such as benzoxazines, often utilize cyclization reactions or reductive amination, which may be adapted for benzodioxepin derivatives .
Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR (¹H/¹³C) for backbone and substituent analysis.
- FT-IR to confirm functional groups (e.g., amine, ether).
- UV-Vis and ESR for electronic structure and metal complex geometry.
- Powder XRD and TGA for crystallinity and thermal stability .
- Mass spectrometry (e.g., ESI-MS) for molecular weight validation. Cross-referencing with elemental analysis ensures purity .
Q. How can researchers verify the purity and stability of synthesized derivatives?
- Methodological Answer :
- HPLC with UV detection for purity assessment.
- Molar conductance measurements in DMSO to evaluate electrolytic behavior of metal complexes.
- Stability studies under varying pH/temperature, monitored via TGA and DSC.
- Elemental analysis (C, H, N) to confirm stoichiometry .
Advanced Research Questions
Q. What strategies enhance the biological activity of transition metal complexes derived from this compound?
- Methodological Answer :
- Ligand design : Introduce electron-donating groups (e.g., -OH, -OCH₃) on the benzodioxepin core to improve metal coordination and redox activity.
- Metal selection : Cu(II) complexes often show superior antioxidant and antimicrobial activity due to their redox-active nature.
- Bioactivity assays : Compare IC₅₀ values in antimicrobial (e.g., E. coli, S. aureus) and anti-inflammatory (COX-2 inhibition) models. Molecular docking can predict binding affinity to microbial enzymes or inflammatory targets .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
- Methodological Answer :
- Substituent variation : Modify the methylamine group with bioisosteres (e.g., boronic acid, sulfonamide) to alter lipophilicity and target engagement. For example, sulfonamide derivatives show enhanced binding to allosteric modulator sites in neurological targets .
- Ring expansion : Fuse additional heterocycles (e.g., triazolo-pyridazine) to the benzodioxepin core to improve metabolic stability .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic interactions .
Q. How should researchers address contradictions in reported spectroscopic or bioactivity data?
- Methodological Answer :
- Data triangulation : Cross-validate NMR/IR results with single-crystal X-ray diffraction to resolve structural ambiguities .
- Reproducibility checks : Replicate synthetic conditions (e.g., solvent, temperature) from conflicting studies. For bioactivity discrepancies, standardize assay protocols (e.g., cell lines, incubation times) .
- Meta-analysis : Systematically compare substituent effects across studies. For instance, discrepancies in antimicrobial IC₅₀ values may arise from variations in bacterial strain resistance .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) to model binding to AMPA receptors or PARP1 enzymes, using crystal structures (e.g., PDB: 2WY) .
- DFT calculations (Gaussian 09) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior in metal complexes .
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over nanosecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
